2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine is a chemical compound with the empirical formula C13H9FN2 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC1=CC=C (C=C1)C2=CN (C=CC=C3)C3=N2 . The InChI key for this compound is PNOFVTHZVLYOFR-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, the class of compounds to which this molecule belongs, can undergo various types of reactions. These include direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 212.22 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis and Derivative Formation
Novel Reaction and Derivative Synthesis : A novel reaction involving 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine, conducted under microwave irradiation in ethylene glycol, leads to the formation of imidazo[1,2-a]pyridin-2-one derivatives. This process is notable for its ease of operation and accessibility of starting materials (Tu et al., 2007).
Crystal Structure Analysis : Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted. This research provides valuable insights into the structural inclinations and interactions of these compounds, which is critical for understanding their chemical properties and potential applications (Dhanalakshmi et al., 2018).
Microwave-Assisted Synthesis : The synthesis of N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)benzamides via microwave-assisted reactions demonstrates an efficient method for producing imidazo[1,2-a]pyridin derivatives. This approach is notable for its convenience and the ease of obtaining starting materials (Tu et al., 2007).
Optical and Fluorescent Properties
Synthesis and Optical Properties : A novel approach for synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles has been developed. This method involves C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines. The synthesized compounds exhibit strong UV absorption and fluorescence, indicating potential applications in optical materials and sensors (Kielesiński et al., 2015).
Fluorescent Properties of Derivatives : The study of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines reveals their significance as organic fluorophores. These compounds show potential as biomarkers and photochemical sensors due to their enhanced fluorescence intensity, which is influenced by various substituents (Velázquez-Olvera et al., 2012).
Medical Imaging Applications
- Imaging β-Amyloid in Alzheimer’s Disease : Research into fluorinated imidazo[1,2-a]pyridine derivatives like FEPIP and FPPIP for binding affinity to amyloid plaques suggests potential application in imaging β-amyloid in Alzheimer's disease. Such studies are crucial for developing diagnostic tools for neurodegenerative diseases (Zeng et al., 2006).
Miscellaneous Applications
- Corrosion Inhibition : An imidazo (1,2-a) pyridine derivative has been investigated as a corrosion inhibitor for carbon steel in saline solutions. The study integrates potentiometric polarization measurements and quantum mechanical methods, indicating potential applications in material science and corrosion prevention (Kubba & Al-Joborry, 2020).
Safety and Hazards
Future Directions
Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , future research could focus on exploring the potential uses of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine in this field. Additionally, the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could be another area of focus .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known for their diverse biological activities, which can be attributed to their interaction with various biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical processes due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The molecular weight of the compound is 21222 , which is within the optimal range for drug-like properties, potentially suggesting good bioavailability.
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the compound is a solid , which could influence its stability and storage conditions.
properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVXYJZNORLRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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